methyl (4Z)-1,2-dimethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Description
Methyl (4Z)-1,2-dimethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (4Z)-1,2-dimethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a pyrrole ring and various substituents that enhance its chemical properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C15H17N1O3, and its structure can be described as follows:
- Pyrrole Ring : A five-membered aromatic ring containing nitrogen.
- Substituents :
- Dimethyl groups at positions 1 and 2.
- A benzylidene group at position 4.
- A carboxylate ester functional group at position 3.
This specific arrangement of substituents contributes to the compound's biological activity and interaction with various biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of melanoma cells with an IC50 value comparable to standard chemotherapeutics like Carboplatin and Temozolomide .
- Antimicrobial Properties : Similar compounds within the pyrrole family have demonstrated antimicrobial activity. While specific data on this compound's antimicrobial efficacy is limited, its structural relatives have been associated with such effects .
- Antioxidant Activity : Pyrrole derivatives are often evaluated for their antioxidant properties. The presence of specific functional groups in this compound may enhance its ability to scavenge free radicals .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Cell Cycle Modulation : The compound may induce apoptosis and trigger cell cycle arrest in cancer cells, particularly in the S-phase .
- Enzyme Interaction : Similar pyrrole compounds have been shown to interact with specific enzymes or receptors, potentially modulating their activity and leading to therapeutic effects .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | Similar pyrrole structure without benzylidene | Antimicrobial activity |
Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole | Hydroxy group addition | Antioxidant properties |
3-Methylpyrrole | Simplified pyrrole structure | Various biological activities |
The unique substitution pattern of this compound enhances its biological activity compared to simpler analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrole derivatives similar to this compound:
- Cytotoxicity Against Tumor Cells : Research indicated that novel pyrrole derivatives exhibited selective cytotoxicity against tumor cells while showing low toxicity towards non-tumor cells. This selectivity is crucial for developing safer anticancer therapies .
- Inhibition of Mycobacterium tuberculosis : A series of pyrrole derivatives were synthesized and evaluated for their inhibitory effects on ClpP1P2 peptidase in Mycobacterium tuberculosis. Such studies highlight the potential for developing new anti-tubercular agents from this class of compounds .
Properties
IUPAC Name |
methyl (4Z)-1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-5-7-12(8-6-10)9-13-14(16(19)20-4)11(2)17(3)15(13)18/h5-9H,1-4H3/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVZXJRBRQCROS-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=C(N(C2=O)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=C(N(C2=O)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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